molecular formula C20H26ClN3OS B3831533 4-CHLORO-2-(METHYLSULFANYL)-6-(PIPERIDIN-1-YL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE

4-CHLORO-2-(METHYLSULFANYL)-6-(PIPERIDIN-1-YL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE

Cat. No.: B3831533
M. Wt: 392.0 g/mol
InChI Key: ANYKDVVJYOPKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(methylsulfanyl)-6-(piperidin-1-yl)-5-[(4-propoxyphenyl)methyl]pyrimidine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(methylsulfanyl)-6-(piperidin-1-yl)-5-[(4-propoxyphenyl)methyl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chloro, methylsulfanyl, piperidin-1-yl, and propoxyphenyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylsulfanyl)-6-(piperidin-1-yl)-5-[(4-propoxyphenyl)methyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted pyrimidines.

Scientific Research Applications

4-Chloro-2-(methylsulfanyl)-6-(piperidin-1-yl)-5-[(4-propoxyphenyl)methyl]pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-(methylsulfanyl)-6-(piperidin-1-yl)-5-[(4-propoxyphenyl)methyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine
  • 4-Chloro-2-(methylsulfanyl)-5-[(4-propoxyphenyl)methyl]pyrimidine
  • 4-Chloro-6-(piperidin-1-yl)-5-[(4-propoxyphenyl)methyl]pyrimidine

Uniqueness

4-Chloro-2-(methylsulfanyl)-6-(piperidin-1-yl)-5-[(4-propoxyphenyl)methyl]pyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperidin-1-yl and propoxyphenyl groups, in particular, may enhance its biological activity and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-6-piperidin-1-yl-5-[(4-propoxyphenyl)methyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3OS/c1-3-13-25-16-9-7-15(8-10-16)14-17-18(21)22-20(26-2)23-19(17)24-11-5-4-6-12-24/h7-10H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYKDVVJYOPKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)SC)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-CHLORO-2-(METHYLSULFANYL)-6-(PIPERIDIN-1-YL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE
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4-CHLORO-2-(METHYLSULFANYL)-6-(PIPERIDIN-1-YL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE
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4-CHLORO-2-(METHYLSULFANYL)-6-(PIPERIDIN-1-YL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE
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4-CHLORO-2-(METHYLSULFANYL)-6-(PIPERIDIN-1-YL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE
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4-CHLORO-2-(METHYLSULFANYL)-6-(PIPERIDIN-1-YL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE
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4-CHLORO-2-(METHYLSULFANYL)-6-(PIPERIDIN-1-YL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE

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